

Technical Guide: Physicochemical Properties of 2-Ethylcrotonaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethylcrotonaldehyde

Cat. No.: B3428050

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of **2-ethylcrotonaldehyde**, specifically its boiling point and density. The information contained herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physicochemical Data

The quantitative data for **2-ethylcrotonaldehyde** is summarized in the table below for easy reference and comparison.

Property	Value	Units	Conditions
Boiling Point	116 to 117	°C	Not Specified
Specific Gravity	0.8170	g/cm ³	at 20/20 °C
Molecular Formula	C ₆ H ₁₀ O		
Molecular Weight	98.14	g/mol	

Experimental Protocols

Detailed methodologies for the experimental determination of boiling point and density are crucial for ensuring accuracy and reproducibility of results. The following sections outline

standard laboratory procedures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.^[1] Several methods can be employed for this determination, including simple distillation and micro-boiling point methods.

1. Simple Distillation Method:

This method is suitable when a sufficient quantity of the liquid is available (at least 5 mL).^[1]

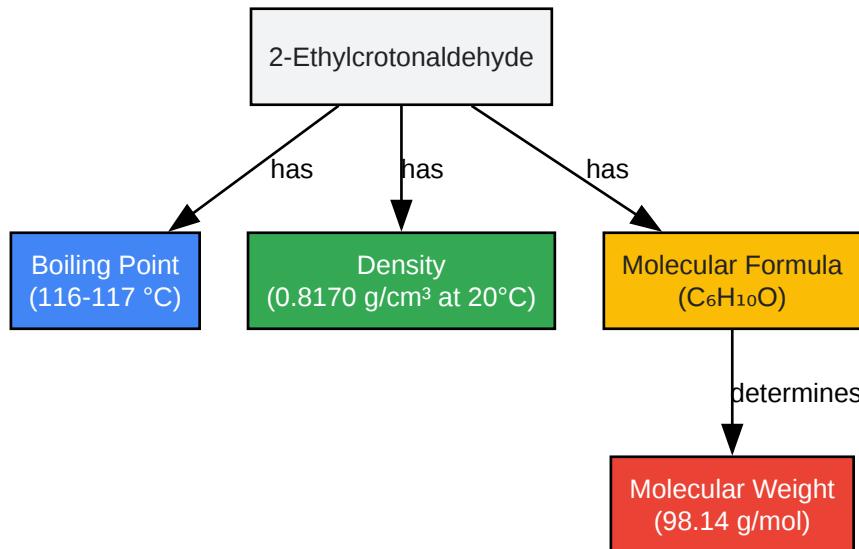
- Apparatus: Distilling flask, condenser, receiving vessel, thermometer, heating mantle or Bunsen burner.
- Procedure:
 - Assemble the distillation apparatus.
 - Place a measured volume of the liquid (e.g., **2-ethylcrotonaldehyde**) into the distilling flask along with a few boiling chips to ensure smooth boiling.
 - Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distilling flask.
 - Begin heating the flask gently.
 - Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving vessel. This temperature is the boiling point.^[2] It is recommended to also record the barometric pressure to ensure accuracy.^[1]

2. Micro-Boiling Point Method (Thiele Tube):

This method is ideal when only a small sample of the liquid is available.

- Apparatus: Thiele tube, capillary tube (sealed at one end), thermometer, heat source.
- Procedure:

- Attach a small test tube containing a few drops of the liquid sample to the thermometer.
- Place a capillary tube, with its sealed end up, into the test tube.
- Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heat the side arm of the Thiele tube gently.[3]
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Stop heating and observe the sample as it cools.
- The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[4]


Determination of Density

Density is the mass of a substance per unit of volume ($\rho = m/V$).[5]

- Apparatus: A balance, and a piece of volumetric glassware (e.g., measuring cylinder, pycnometer, or pipette).
- Procedure:
 - Place an empty, dry measuring cylinder on a balance and tare the balance to zero.[6]
 - Carefully pour a known volume of the liquid (e.g., 10 mL of **2-ethylcrotonaldehyde**) into the measuring cylinder. Read the volume from the bottom of the meniscus.[5]
 - Record the mass of the liquid.[6]
 - Calculate the density by dividing the mass of the liquid by its volume.[5][7]
 - For higher accuracy, repeat the measurement multiple times and calculate the average. Using a larger volume can also help minimize measurement uncertainties.[6] It is also important to control for temperature as it can affect the volume of the liquid.[8]

Logical Relationships

The following diagram illustrates the relationship between the compound and its fundamental physical properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. vernier.com [vernier.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]

- 7. homesciencetools.com [homesciencetools.com]
- 8. chm.uri.edu [chm.uri.edu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Ethylcrotonaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428050#2-ethylcrotonaldehyde-boiling-point-and-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com